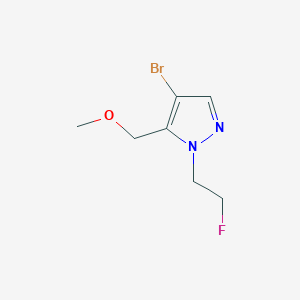

![molecular formula C24H24N8 B2486130 2-{4-[6-(3,5-二甲基-1H-吡唑-1-基)-2-甲基嘧啶-4-基]哌嗪-1-基}喹啉-4-碳腈 CAS No. 2415601-20-4](/img/structure/B2486130.png)

2-{4-[6-(3,5-二甲基-1H-吡唑-1-基)-2-甲基嘧啶-4-基]哌嗪-1-基}喹啉-4-碳腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is related to a class of chemicals that include benzimidazo[1,2-a]quinolines, pyrazolo[4,3-c]quinolines, and other quinoline derivatives. These compounds have been synthesized using various methods and have been studied for their unique molecular structures, chemical reactions, physical and chemical properties, and potential applications as fluorescent probes for DNA detection, antibacterial agents, and more.

Synthesis Analysis

The synthesis of benzimidazo[1,2-a]quinolines and related compounds typically involves microwave-assisted uncatalyzed amination protocols, leading to various substituted quinolines. These methods provide efficient pathways to novel structures, including those with potential as DNA-specific fluorescent probes (Perin et al., 2011).

Molecular Structure Analysis

The crystal and molecular structures of certain benzimidazo[1,2-a]quinolines have been determined, revealing planar molecules characterized by weak intermolecular hydrogen bonds and π–π aromatic interactions. Such studies are crucial for understanding the molecular assembly and spectroscopic properties of these compounds (Perin et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including domino reactions that produce novel heterocyclic derivatives. The presence of specific functional groups allows for reactions with hydrazines, sodium azide, and other reagents, leading to a wide range of heterocyclic derivatives with potential anti-inflammatory activity and other biological activities (Mekheimer).

Physical Properties Analysis

The physical properties of these compounds, including their melting points, solubility, and crystallinity, can be influenced by their molecular structures. Studies involving FT-IR, 1H NMR, 13C NMR, UV/Vis, and fluorescence spectroscopy provide insights into their physical characteristics and how they relate to molecular structure (Fatma et al., 2015).

Chemical Properties Analysis

The chemical properties of these quinoline derivatives are defined by their reactivity towards nucleophiles, electrophiles, and other chemical agents. Studies have shown that these compounds can undergo various reactions, including cyclocondensation, Knoevenagel condensation, and Michael addition, leading to a wide range of derivatives with diverse chemical properties and potential biological activities (Sumesh et al., 2020).

科学研究应用

抗菌和抗真菌活性

该分子及其衍生物表现出有希望的抗菌和抗真菌特性。例如,某些衍生物对各种细菌和真菌菌株表现出强效活性。它们具有作为抗菌剂对抗革兰氏阳性和阴性细菌的潜力。分子中存在某些取代基和结构基团,如哌嗪和喹唑啉,有助于其生物活性,增强其作为抗菌治疗化合物的潜力(Hamid & Shehta, 2018)。

在癌症研究中的潜力

具有结构相似性的化合物显示出对人类乳腺癌细胞系和人类胚胎肾细胞的抗增殖活性。对一些衍生物的合成和分子对接研究表明,某些结构组分对增强其生物活性至关重要,暗示在癌症研究和治疗中有潜在应用(Parveen et al., 2017)。

在DNA检测中的应用

该分子的衍生物已被合成和表征,展示出作为DNA特异性荧光探针的潜力。这些衍生物的光谱特性表明它们在检测DNA方面的应用,突显了它们在生化分析和研究中的潜力(Perin et al., 2011)。

合成新化合物

该分子作为合成具有多样生物活性的新化合物的前体。它所经历的化学反应的多样性允许形成各种衍生物,每种都具有在药物化学和药物发现中的潜在应用(Teleb et al., 2021)。

作用机制

Target of Action

The primary targets of the compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile are cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in neurological functions, and their inhibition can have neuroprotective effects .

Mode of Action

The compound 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile interacts with its targets, AChE and BChE, by binding to their active sites . This binding inhibits the activity of these enzymes, leading to an increase in the levels of acetylcholine, a neurotransmitter essential for normal brain function .

Biochemical Pathways

The action of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile affects the cholinergic pathway . By inhibiting AChE and BChE, the compound prevents the breakdown of acetylcholine, leading to an increase in its concentration . This can have downstream effects on various neurological functions, including memory and cognition .

Pharmacokinetics

The compound’s ability to bind to cholinesterase enzymes suggests it may have good absorption and distribution characteristics .

Result of Action

The molecular and cellular effects of 2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinoline-4-carbonitrile’s action include increased acetylcholine levels and potential neuroprotective effects . By inhibiting AChE and BChE, the compound may help mitigate neurological disorders linked to these enzymes .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect its activity .

属性

IUPAC Name |

2-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N8/c1-16-12-17(2)32(29-16)24-14-23(26-18(3)27-24)31-10-8-30(9-11-31)22-13-19(15-25)20-6-4-5-7-21(20)28-22/h4-7,12-14H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMPLOJPKAHHWNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC5=CC=CC=C5C(=C4)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,6-Dimethyl-5,7-dihydropyrazolo[5,1-b][1,3]oxazine-3-sulfonamide](/img/structure/B2486047.png)

![2-Fluoro[1,1'-biphenyl]-4-yl 3-fluoropropyl ether](/img/structure/B2486048.png)

![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)

![(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-(ethylsulfonyl)phenyl)methanone](/img/structure/B2486055.png)

![Methyl 3-[6-(2-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2486059.png)

![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B2486064.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2486065.png)

![N-(2-ethoxyphenyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2486068.png)